2,4-Dibromophenyl 3,4-dimethylbenzoate

Description

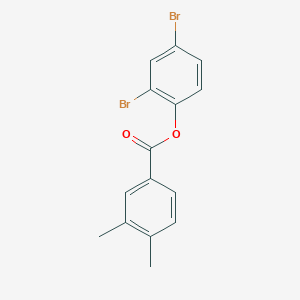

2,4-Dibromophenyl 3,4-dimethylbenzoate is a brominated aromatic ester composed of a 3,4-dimethylbenzoate moiety esterified with a 2,4-dibromophenyl group. Its molecular formula is calculated as C₁₅H₁₂Br₂O₂, derived from the condensation of 3,4-dimethylbenzoic acid (CAS 619-04-5) and 2,4-dibromophenol. The compound’s structure features methyl groups at the 3- and 4-positions of the benzoate ring and bromine atoms at the 2- and 4-positions of the phenyl ester group.

Benzoate esters are widely utilized in plastics, pharmaceuticals, and food industries due to their stability and functional versatility .

Properties

Molecular Formula |

C15H12Br2O2 |

|---|---|

Molecular Weight |

384.06 g/mol |

IUPAC Name |

(2,4-dibromophenyl) 3,4-dimethylbenzoate |

InChI |

InChI=1S/C15H12Br2O2/c1-9-3-4-11(7-10(9)2)15(18)19-14-6-5-12(16)8-13(14)17/h3-8H,1-2H3 |

InChI Key |

ROFDXRKKMCYQKI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Br)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4-Dibromophenyl 3,4-dimethylbenzoate with structurally or functionally related benzoate esters:

Structural and Functional Differences

- Ethyl 2,4-dimethylbenzoate lacks bromine but shares a dimethyl-substituted benzoate core. Its ethyl ester group may increase volatility relative to the brominated phenyl ester .

Synthetic Complexity :

Physicochemical Properties

- Melting Points : Methyl 3,5-dibromo-2-diacet melts at 380–383 K , while simpler esters like phenyl benzoate have lower melting points due to weaker intermolecular forces. The target compound’s bromine and methyl groups likely elevate its melting point.

- Solubility: Bromine atoms in this compound may reduce water solubility compared to non-halogenated esters, aligning with trends observed in halogenated aromatics .

Environmental and Toxicological Profiles

- Ethyl 2,4-dimethylbenzoate is flagged for regulatory monitoring due to high sediment concentrations and risk scores >1.0 . Its hazards include acute toxicity via multiple exposure routes .

- However, the target compound’s ecotoxicological data remain unstudied, unlike structurally similar polybrominated diphenyl ethers (PBDEs).

Regulatory and Industrial Relevance

- Ethyl 2,4-dimethylbenzoate and tris(2,4-di-tert-butylphenyl) phosphite are prioritized for monitoring in marine sediments , highlighting regulatory scrutiny of persistent esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.